molecular formula C16H23N3O5S B5216734 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane

1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane

Cat. No. B5216734
M. Wt: 369.4 g/mol
InChI Key: WUBXFIKHLXVXJB-UHFFFAOYSA-N
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Description

1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane, also known as MNSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSA is a member of the azepane family and has a unique chemical structure that makes it useful in various applications.

Mechanism of Action

The mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique chemical structure that makes it useful in various applications. However, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. One area of research is the development of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and toxicity profiles of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane involves a multi-step process that starts with the reaction of 4-nitrophenylsulfonyl chloride and morpholine to form 4-(4-morpholinyl)-3-nitrophenylsulfonyl morpholine. This intermediate is then reacted with 1-azepanamine to produce 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been extensively used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(5-6-15(16)17-9-11-24-12-10-17)25(22,23)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBXFIKHLXVXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Morpholin-4-yl)-3-nitrophenyl]sulfonyl}azepane

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